2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-ethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-4-6-13(12)22(19,20)17-11-9-15-14-7-8-16-18(14)10-11/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWHEQJQTXUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the benzenesulfonamide group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. This is followed by the sulfonation reaction to introduce the benzenesulfonamide moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: It is being investigated for its anticancer properties, as it can inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Table 2: Spectroscopic Signatures and Elemental Analysis
Key Observations:
- Functional Group Identification : IR spectra confirm key groups (e.g., C=N, N=N) in diazenyl derivatives (2a, 8h) . The target compound’s ethoxy group would likely show C-O stretching (~1250 cm⁻¹) and sulfonamide S=O peaks (~1350–1150 cm⁻¹).
- Mass Spectrometry : Compound 2a exhibits a molecular ion at m/z 508.42, consistent with its formula (C₂₀H₂₀N₁₂O₃S) .
Structure-Activity Relationship (SAR) Insights
- Phenyl Ring Substitutions : Electron-withdrawing groups (e.g., nitro in 2b) may enhance reactivity, while bulky substituents (e.g., tolyl-diazenyl in 2a) improve target binding .
- Sulfonamide Linkage : The benzenesulfonamide moiety is critical for bioavailability and target engagement, as seen in 2a and 10a .
- Ethoxy Group Advantage : Compared to methoxy (8h) or halogenated groups , the ethoxy substituent may offer superior solubility and pharmacokinetics.
Biological Activity
2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The structural diversity of these compounds allows for modifications that can enhance their biological efficacy. Notably, the incorporation of various substituents can significantly influence their pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Research indicates that compounds in this class can act as inhibitors of various kinases and phosphatases. For instance:
- Kinase Inhibition : Some studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit PI3K and mTOR pathways, which are crucial in cancer cell proliferation and survival.
- Antiparasitic Activity : Compounds have demonstrated efficacy against Plasmodium falciparum, with IC50 values indicating significant inhibition of growth in vitro .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example:
- Cell Lines Tested : this compound was evaluated against various cancer cell lines including leukemia (HL-60), lung cancer (NCI-H23), and colon cancer (HT29). Results indicated a broad spectrum of activity with GI50 values ranging from 1.37 µM to 9.63 µM .
| Cell Line | GI50 (µM) |
|---|---|
| HL-60 | 6.59 |
| NCI-H23 | 4.44 |
| HT29 | 3.33 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against a range of pathogens, showing notable effectiveness against Pseudomonas aeruginosa and other resistant strains .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can enhance biological activity. For instance:
- Position 2 Modifications : Substituents at the 2-position have been shown to affect binding affinity and selectivity towards target enzymes.
- Ethoxy Group Influence : The presence of an ethoxy group enhances solubility and may improve pharmacokinetic properties compared to other substituents.
Case Study 1: Antimalarial Activity
In a recent study involving a series of pyrazolo[1,5-a]pyrimidines, one derivative demonstrated an IC50 value of 3.6 µM against P. falciparum. This suggests that structural modifications can lead to compounds with potent antimalarial activity .
Case Study 2: Anticancer Efficacy
Another study highlighted a derivative with significant anticancer properties against multiple cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic routes for 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with the construction of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions. For example, precursors like 2-ethoxybenzenesulfonyl chloride may undergo coupling with a pyrazolo[1,5-a]pyrimidin-6-amine derivative under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Optimization focuses on:
- Catalyst selection : Palladium-based catalysts for cross-coupling reactions improve yield .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Rigorous characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>98%) and identifies UV-active impurities .
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How does the sulfonamide moiety influence binding affinity to biological targets, and what methods validate these interactions?
The sulfonamide group enhances hydrogen-bonding with enzyme active sites (e.g., kinases or phosphatases). Methodologies include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Predicts binding poses using software like AutoDock Vina, cross-validated with mutagenesis studies .
- Competitive ELISA : Assesses displacement of native substrates in enzyme inhibition assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in reported bioactivities arise from:
- Regiochemical variations : Positional isomers (e.g., N-substitution vs. C-substitution) can exhibit divergent activities. Comparative synthesis and bioassays under standardized protocols are critical .
- Solubility artifacts : Poor aqueous solubility may mask true potency. Use of co-solvents (e.g., DMSO ≤0.1%) or prodrug formulations clarifies SAR trends .
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to distinguish selective vs. promiscuous inhibitors .
Q. What in vitro and in vivo models are recommended to evaluate this compound’s pharmacokinetic and pharmacodynamic profiles?
- In vitro :
- Microsomal stability assays : Human liver microsomes (HLM) assess metabolic clearance .
- Caco-2 permeability : Predicts intestinal absorption for oral bioavailability .
- In vivo :
- Rodent pharmacokinetics : IV/PO dosing in Sprague-Dawley rats quantifies AUC, t, and bioavailability .
- Xenograft models : Efficacy in HT-29 (colon cancer) or PC-3 (prostate cancer) models validates target engagement .
- Toxicology : Ames test and hERG channel inhibition screening mitigate safety risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
